molecular formula C18H14N2O5 B3173842 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 950362-44-4

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Cat. No.: B3173842
CAS No.: 950362-44-4
M. Wt: 338.3 g/mol
InChI Key: OGOGVNSXYUMOIL-UHFFFAOYSA-N
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Description

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical and medicinal chemistry

Preparation Methods

The synthesis of 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, leading to its diverse applications in scientific research.

Properties

IUPAC Name

1-[2-(4-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16(19-13-7-5-11(6-8-13)17(22)23)10-20-14-4-2-1-3-12(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOGVNSXYUMOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
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1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
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1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
Reactant of Route 4
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
Reactant of Route 5
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
Reactant of Route 6
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

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